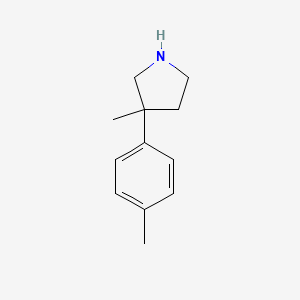

3-Methyl-3-(4-methylphenyl)pyrrolidine

Descripción

3-Methyl-3-(4-methylphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound with a pyrrolidine core substituted by a methyl group and a 4-methylphenyl group at the 3-position. Its molecular formula is C₁₂H₁₇N, with a monoisotopic mass of 175.1361 Da . The compound’s structure combines the conformational flexibility of the pyrrolidine ring with the hydrophobic and electronic effects of the 4-methylphenyl substituent.

Propiedades

IUPAC Name |

3-methyl-3-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQKRXSGCSHUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248449-06-0 | |

| Record name | 3-methyl-3-(4-methylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4-methylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the cyclization of N-substituted amino alcohols or amino acids under acidic or basic conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production of 3-Methyl-3-(4-methylphenyl)pyrrolidine may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-3-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant Activity : Research indicates that derivatives of 3-Methyl-3-(4-methylphenyl)pyrrolidine exhibit anticonvulsant properties. In preclinical trials, these derivatives showed significant seizure reduction in animal models compared to control groups. This suggests potential utility in treating epilepsy and related disorders.

Enzyme Inhibition : The compound acts as a reversible inhibitor of cytochrome P450 enzymes, particularly P450 aromatase. This inhibition affects steroid hormone biosynthesis, which is crucial for understanding hormonal regulation and developing therapeutic agents for conditions influenced by steroid hormones.

Anti-inflammatory Effects : Ongoing investigations are exploring the anti-inflammatory properties of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, offering potential for therapeutic applications in inflammatory diseases.

Biological Research

Cellular Effects : Studies have shown that 3-Methyl-3-(4-methylphenyl)pyrrolidine influences cellular signaling pathways and gene expression. This impact on cellular metabolism can be harnessed for further research into metabolic disorders and cancer.

Pharmacokinetics : The introduction of heteroatomic fragments in pyrrolidine derivatives enhances their pharmacokinetic profiles, improving absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for drug development processes.

Industrial Applications

In industrial settings, 3-Methyl-3-(4-methylphenyl)pyrrolidine serves as a building block for synthesizing specialized polymers and coatings. Its unique chemical properties allow for the development of materials with tailored functionalities.

Data Table: Applications Overview

| Application Area | Specific Uses | Observations |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant activity | Significant seizure reduction in preclinical trials |

| Enzyme inhibition | Modulates P450 aromatase activity | |

| Anti-inflammatory effects | Potential modulation of inflammatory pathways | |

| Biological Research | Cellular signaling | Influences gene expression and metabolism |

| Pharmacokinetics | Improved ADME properties through structural modifications | |

| Industrial | Polymer synthesis | Development of specialized materials |

Case Study 1: Enzyme Interaction

A study demonstrated that 3-Methyl-3-(4-methylphenyl)pyrrolidine effectively inhibits P450 aromatase activity in vitro. The inhibition was characterized by a dose-dependent response, highlighting its potential as a therapeutic agent in conditions influenced by steroid hormones.

Case Study 2: Anticonvulsant Research

In preclinical trials involving animal models, derivatives of this compound were tested for anticonvulsant activity. Results indicated significant seizure reduction compared to control groups, suggesting its potential utility in epilepsy treatment.

Mecanismo De Acción

The mechanism of action of 3-Methyl-3-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key Compounds :

| Compound Name | Molecular Formula | Substituent (Phenyl Ring) | Molecular Weight (Da) | Key Features |

|---|---|---|---|---|

| 3-Methyl-3-(4-methylphenyl)pyrrolidine | C₁₂H₁₇N | 4-methyl | 175.14 | Free base; flexible pyrrolidine |

| 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | C₁₂H₁₃NO₂ | 4-methyl | 203.24 | Dione scaffold; polar ketones |

| 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl | C₁₂H₁₄F₃N • HCl | 4-CF₃ | 265.70 | Hydrochloride salt; electron-withdrawing CF₃ |

- In contrast, the 4-trifluoromethylphenyl substituent () is strongly electron-withdrawing, which may improve metabolic stability and receptor binding affinity, as seen in MC4R ligands where electron-withdrawing groups (e.g., 4-Cl) enhanced activity . The dione derivative () introduces two ketone groups, increasing polarity and hydrogen-bonding capacity, making it suitable as a scaffold for further functionalization .

Stereochemical Considerations :

- Pyrrolidine derivatives in highlight the critical role of stereochemistry. For example, (S,R)-isomers of pyrrolidine-based ligands acted as full MC4R agonists, while (R,S)-isomers showed reduced efficacy despite similar binding affinity . This underscores the importance of chiral centers in biological activity.

Physicochemical Properties

- Solubility and Stability: The hydrochloride salt of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine () likely offers enhanced aqueous solubility compared to the free base form of the target compound .

Molecular Weight and Lipophilicity :

- The target compound’s lower molecular weight (175 Da vs. 203–265 Da for analogs) and absence of polar functional groups suggest higher membrane permeability, a key factor in central nervous system drug design .

Actividad Biológica

3-Methyl-3-(4-methylphenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its five-membered nitrogen-containing ring structure, exhibits properties that may influence various biological mechanisms. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

The chemical formula of 3-Methyl-3-(4-methylphenyl)pyrrolidine is . The structure includes a methyl group at the 3-position and a para-methylphenyl group, which significantly affects its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 189.27 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that pyrrolidine derivatives, including 3-Methyl-3-(4-methylphenyl)pyrrolidine, exhibit notable antimicrobial activity. For instance, a study evaluated various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives demonstrated significant antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 3-Methyl-3-(4-methylphenyl)pyrrolidine | Not specified | S. aureus, E. coli |

| Sodium pyrrolidide | 0.0039 | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | Not specified | Various pathogenic bacteria |

The mechanism of action for 3-Methyl-3-(4-methylphenyl)pyrrolidine likely involves its interaction with specific enzymes or receptors due to its structural similarity to biologically active molecules. This interaction can modulate biological activities such as enzyme inhibition or receptor binding . The presence of the methyl and para-methylphenyl groups may enhance its binding affinity to these targets.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrrolidine derivatives, including case reports on their abuse as psychoactive substances. For instance, a case study documented the effects of similar compounds in a clinical setting, emphasizing the need for further research into their safety and efficacy .

In another study focusing on the synthesis and structure-activity relationship (SAR) of pyrrolidine derivatives, it was found that modifications in the substituents could lead to enhanced biological activities . This highlights the importance of structural variations in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-Methyl-3-(4-methylphenyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine derivatives and substituted aryl groups. Key steps include:

- Catalytic methods : Use of heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance reaction efficiency and reduce side products .

- Solvent optimization : Polar aprotic solvents like dichloromethane (DCM) under basic conditions (e.g., NaOH) improve intermediate stability .

- Temperature control : Gradual heating (e.g., 60–80°C) during coupling reactions minimizes decomposition .

- Yield improvement : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrolidine to aryl halide) to favor product formation .

Q. Which spectroscopic techniques are recommended for characterizing structural purity, and how should data discrepancies be resolved?

- Methodological Answer :

- Primary techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C3 and aryl protons at C4) .

- IR spectroscopy : Validate functional groups (e.g., absence of unreacted carbonyl intermediates) .

- Resolving discrepancies : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or literature values from analogous pyrrolidine derivatives . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. What safety protocols are critical when handling 3-Methyl-3-(4-methylphenyl)pyrrolidine?

- Methodological Answer :

- Hazard mitigation : Follow GHS guidelines for acute toxicity (H301/H311) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Steric effects : The 3-methyl group increases steric hindrance, slowing nucleophilic attacks at the pyrrolidine nitrogen. This can be mitigated using bulky ligands in catalytic systems (e.g., tert-butyl groups) .

- Electronic effects : Electron-donating groups (e.g., 4-methylphenyl) enhance resonance stabilization, favoring electrophilic substitution reactions. Kinetic studies under varying pH (3–9) and temperature (25–80°C) can quantify these effects .

Q. What strategies address contradictions in reported biological activity data for pyrrolidine derivatives?

- Methodological Answer :

- Standardized assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor binding studies) to reduce variability .

- Data normalization : Compare IC₅₀ values against reference compounds (e.g., known kinase inhibitors) to contextualize potency .

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., pharmacological databases) to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling predict interactions between 3-Methyl-3-(4-methylphenyl)pyrrolidine and biological targets?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to model binding poses with target proteins (e.g., GPCRs or enzymes). Validate with MD simulations (10–100 ns trajectories) to assess stability .

- QSAR models : Train algorithms on datasets of pyrrolidine analogs to predict bioactivity (e.g., logP, polar surface area) and optimize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.